11-Ethyl Camptothecin

Overview

Description

11-Ethyl Camptothecin is a derivative of Camptothecin . Camptothecin is an alkaloid isolated from the stem wood of the Chinese tree, Camptotheca acuminata . It selectively inhibits the nuclear enzyme DNA topoisomerase, type I . Several semisynthetic analogs of camptothecin have demonstrated antitumor activity .

Synthesis Analysis

Camptothecin and its derivatives have been synthesized through various methods . For instance, one study reported the construction of better drugs, prodrugs, and new forms of administration . Another study reported the total synthesis of camptothecin .

Molecular Structure Analysis

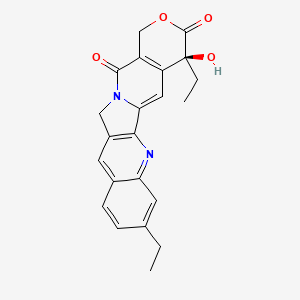

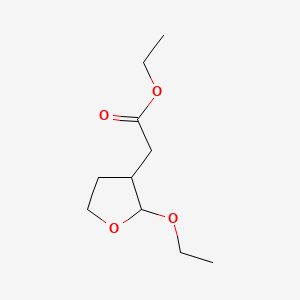

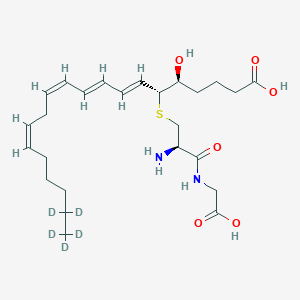

Camptothecin has a planar pentacyclic ring structure . It includes a pyrrolo [3,4-β]-quinoline moiety (rings A, B, and C), conjugated pyridone moiety (ring D), and one chiral center at position 20 within the alpha-hydroxy lactone ring with (S) configuration (the E-ring) .

Chemical Reactions Analysis

Camptothecin and its derivatives have been involved in various chemical reactions . For instance, one study discovered two C. acuminata cytochrome P450 monooxygenases that catalyze regio-specific 10- and 11-oxidations of camptothecin .

Physical And Chemical Properties Analysis

The physical and chemical properties of Camptothecin have been analyzed in various studies . For instance, one study reported that Camptothecin demonstrated strong anticancer activity in preliminary clinical trials but also low solubility and adverse drug reaction .

Scientific Research Applications

Camptothecins: Development and Administration Schedules

Camptothecin derivatives, including 11-Ethyl Camptothecin, have been explored for their anticancer properties, primarily targeting topoisomerase I, an enzyme overexpressed in cancer cells. The development of camptothecins has evolved from their initial discovery to their clinical applications against various tumor types. Research suggests that camptothecins' effectiveness depends on prolonged administration at low doses or frequent intermittent dosing schedules, which might spare normal cells while maintaining efficacy against cancer cells (O'Leary & Muggia, 1998).

Novel Derivatives and Mechanisms

The exploration of novel camptothecin derivatives has been a significant area of research, aiming to enhance their antitumor activity. Studies indicate that modifications at specific positions of the camptothecin molecule can significantly influence its anticancer efficacy. For instance, substitutions at the 7-, 9-, or 10-positions enhance antitumor activity, whereas modifications at the 11- or 5-position generally lead to decreased activity. This highlights the critical role of molecular structure in the therapeutic potential of camptothecin derivatives (Basili & Moro, 2009).

Schedule and Timing with Irradiation

The combination of camptothecin derivatives with irradiation has been studied for enhancing the therapeutic window against cancer. The scheduling and timing of administration, alongside irradiation, are crucial factors in designing effective treatment protocols. This approach is based on the S-phase specificity of camptothecins' cytotoxicity, aiming for a synergistic effect to improve outcomes in cancer treatment (Rich & Kirichenko, 2001).

Clinical Pharmacokinetics and Safety Considerations

Understanding the clinical pharmacokinetics of camptothecin derivatives, such as Irinotecan (a closely related compound to 11-Ethyl Camptothecin), is essential for optimizing their therapeutic use. Studies focusing on the pharmacokinetics, including the metabolism and excretion of these compounds, aid in identifying the most effective and safe dosing regimens. Moreover, safety considerations, particularly regarding adverse effects like neutropenia and diarrhea, are crucial for patient management during treatment with camptothecin derivatives (Chabot, 1997).

Anticancer Efficacy and Drug Resistance

The efficacy of camptothecin derivatives against various cancer types, including their role in overcoming drug resistance, is a significant area of ongoing research. The molecular mechanisms underlying the anticancer effects and the potential resistance pathways are critical for developing more effective therapeutic strategies. Camptothecin derivatives, through their action on topoisomerase I, offer a promising avenue for targeted cancer therapy, with ongoing studies aimed at enhancing their efficacy and overcoming resistance (Kawahara, 2006).

Safety And Hazards

Future Directions

Future research on Camptothecin and its derivatives is focused on improving their anticancer efficacies . For instance, one study suggested that Camptothecin nano-formulations are a potent candidate for cancer treatment and may provide further support for the clinical application of natural antitumor agents with passive targeting of tumors in the future .

properties

IUPAC Name |

(19S)-6,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-3-12-5-6-13-8-14-10-24-18(19(14)23-17(13)7-12)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXXQRSXMWIURP-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=NC3=C(CN4C3=CC5=C(C4=O)COC(=O)C5(CC)O)C=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC2=NC3=C(CN4C3=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652573 | |

| Record name | (4S)-4,8-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Ethyl Camptothecin | |

CAS RN |

185807-29-8 | |

| Record name | (4S)-4,8-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal](/img/structure/B564350.png)

![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564351.png)